3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine (CFMP) is a chemical compound that belongs to the pyridine family. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties. CFMP is a highly reactive compound, and its synthesis requires careful handling and specific conditions.

Aplicaciones Científicas De Investigación

Novel Synthesis and Impurities in Drug Development

3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine is a compound of interest in the synthesis of pharmaceuticals, particularly in the development of proton pump inhibitors like omeprazole. A review on novel synthesis methods and pharmaceutical impurities highlights the process of synthesizing omeprazole, which involves coupling the ester derived from 5-methoxy thiobenzimidazole with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine. This method provides insights into the development of proton pump inhibitors and addresses the synthesis of pharmaceutical impurities that can be used as standard impurities for further research (S. Saini et al., 2019).

Metallation of Heteroaromatic Compounds

Another aspect of the chemical research involving 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine relates to the metallation of π-deficient heterocyclic compounds. A study on the metallation regioselectivity of 3-fluoropyridine, which is closely related to the structure of interest, explores the chemoselective lithiation at low temperatures. This process allows for the directed protophilic attack by strong bases, leading to the formation of disubstituted pyridines, showcasing the compound's relevance in synthesizing structurally diverse molecules (F. Marsais & G. Quéguiner, 1983).

Inhibitor Design for Kinase Modulation

The compound also finds application in the design of kinase inhibitors, such as those targeting the p38 mitogen-activated protein kinase. A comprehensive review discusses the synthesis, design, and activity studies of inhibitors with tri- and tetra-substituted imidazole scaffolds, showcasing the importance of pyridine substituents in achieving high binding selectivity and potency. This research underscores the utility of pyridine derivatives, including those structurally related to 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine, in the development of selective kinase inhibitors (T. Scior et al., 2011).

Fluorinated Pyrimidines in Cancer Treatment

Furthermore, the review of fluorinated pyrimidines’ chemistry in personalized medicine illustrates the role of fluorinated compounds, like 5-fluorouracil, in cancer treatment. This research highlights methods for synthesizing fluorinated pyrimidines, including those involving fluorine chemistry, and their impact on nucleic acid structure, dynamics, and enzyme inhibition. It provides a context for the significance of fluorine substitution, as seen in compounds like 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine, in enhancing the medicinal properties of pyrimidines (W. Gmeiner, 2020).

Mecanismo De Acción

Target of Action

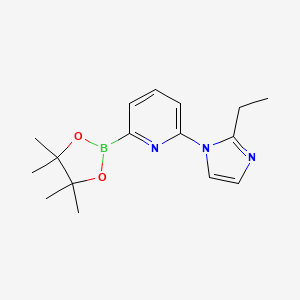

It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, it can be inferred that this compound might interact with its targets (organoboron reagents) to form new carbon-carbon bonds .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound plays a role in the synthesis of complex organic molecules.

Result of Action

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound contributes to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine involves the reaction of 3-chloro-5-fluoro-2-methoxypyridine with formaldehyde in the presence of hydrochloric acid and a reducing agent such as sodium borohydride.", "Starting Materials": ["3-chloro-5-fluoro-2-methoxypyridine", "formaldehyde", "hydrochloric acid", "sodium borohydride"], "Reaction": ["Step 1: Dissolve 3-chloro-5-fluoro-2-methoxypyridine in a solvent such as ethanol or methanol.", "Step 2: Add formaldehyde to the solution of 3-chloro-5-fluoro-2-methoxypyridine.", "Step 3: Add hydrochloric acid to the reaction mixture to catalyze the reaction.", "Step 4: Add a reducing agent such as sodium borohydride to the reaction mixture to reduce the aldehyde to the corresponding alcohol.", "Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography."] } | |

Número CAS |

1227496-70-9 |

Fórmula molecular |

C7H7ClFNO |

Peso molecular |

175.587 |

Nombre IUPAC |

3-(chloromethyl)-5-fluoro-2-methoxypyridine |

InChI |

InChI=1S/C7H7ClFNO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3 |

Clave InChI |

PJKUEKSQDKXAON-UHFFFAOYSA-N |

SMILES |

COC1=NC=C(C=C1CCl)F |

Sinónimos |

3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)

![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)

![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)

![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)